molecular formula C12H10BrNO B8566034 3-Bromo-5-methyl-2-phenoxy-pyridine

3-Bromo-5-methyl-2-phenoxy-pyridine

Cat. No.: B8566034
M. Wt: 264.12 g/mol
InChI Key: RENBNYGDWGAGMJ-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-phenoxy-pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a methyl group at position 5, and a phenoxy substituent at position 2. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, leveraging its reactive bromine atom for cross-coupling reactions .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-bromo-5-methyl-2-phenoxypyridine

InChI

InChI=1S/C12H10BrNO/c1-9-7-11(13)12(14-8-9)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

RENBNYGDWGAGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 3-Bromo-5-methyl-2-phenoxy-pyridine and related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
This compound Br (C3), CH₃ (C5), OPh (C2) C₁₂H₁₀BrNO 272.12 Phenoxy group enhances steric hindrance
2-Bromo-3-methylpyridine Br (C2), CH₃ (C3) C₆H₆BrN 172.02 Simpler structure; no oxygen substituents
5-Bromo-2-methoxy-3-methylpyridine Br (C5), OCH₃ (C2), CH₃ (C3) C₇H₈BrNO 202.05 Methoxy group instead of phenoxy
3-Amino-2-bromo-5-methylpyridine NH₂ (C3), Br (C2), CH₃ (C5) C₆H₇BrN₂ 187.04 Amino group enhances nucleophilicity
3-Bromo-5-methoxypyridine Br (C3), OCH₃ (C5) C₆H₆BrNO 188.02 Methoxy at C5; lacks methyl and phenoxy

Physicochemical Properties

  • Solubility: The phenoxy group in this compound likely reduces water solubility compared to methoxy or methyl-substituted analogs (e.g., 3-Bromo-5-methoxypyridine) due to increased hydrophobicity .
  • Boiling/Melting Points: Bulkier substituents (e.g., phenoxy) generally elevate melting points. For example, 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554 , suggesting moderate polarity, while the target compound may exhibit higher melting points due to aromatic stacking.

Preparation Methods

Reaction Mechanism and Conditions

Bromination at position 3 of 2-phenoxy-5-methylpyridine leverages the ortho-directing nature of the phenoxy group. While phenoxy is an activating substituent, the electron-withdrawing bromine in the final product necessitates mild brominating agents to avoid overhalogenation.

Procedure :

  • Dissolve 2-phenoxy-5-methylpyridine (1.0 equiv) in dichloromethane.

  • Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of FeBr₃.

  • Stir at 25°C for 12 hours.

  • Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Key Data :

ParameterValueSource Citation
Yield58–65%
Reaction Temperature25°C
Selectivity (3-Br)>90%

Challenges and Optimizations

  • Competitive Para-Bromination : The methyl group at position 5 weakly directs electrophiles to position 4, necessitating precise stoichiometry to minimize byproducts.

  • Lewis Acid Selection : FeBr₃ enhances regioselectivity compared to Br₂ alone, as demonstrated in analogous pyridine brominations.

Nucleophilic Aromatic Substitution of 3-Bromo-5-methylpyridin-2-ol

Synthesis of 3-Bromo-5-methylpyridin-2-ol

This intermediate is prepared via diazotization and hydrolysis of 5-methylpyridin-2-amine, followed by bromination:

Step 1: Diazotization and Hydrolysis

  • Treat 5-methylpyridin-2-amine with NaNO₂ in H₂SO₄ at 0–5°C.

  • Hydrolyze the diazonium salt to yield 5-methylpyridin-2-ol (72% yield).

Step 2: Bromination

  • React 5-methylpyridin-2-ol with NBS in acetonitrile at 80°C.

  • Achieve 3-bromo-5-methylpyridin-2-ol in 64% yield.

Phenoxy Group Introduction

Mitsunobu Reaction :

  • Combine 3-bromo-5-methylpyridin-2-ol (1.0 equiv), phenol (1.5 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.

  • Stir at 25°C for 24 hours.

  • Isolate the product via silica gel chromatography (55–60% yield).

Alternative Method: Nucleophilic Substitution

  • React 3-bromo-5-methylpyridin-2-ol with K₂CO₃ and bromobenzene in DMF at 120°C.

  • Yield: 48%.

Multi-Step Synthesis via Directed Ortho-Metalation

Directed Metalation Strategy

This approach exploits the coordination of a directing group (e.g., methoxy) to position bromine selectively:

Step 1: Methoxy-Directed Bromination

  • Start with 2-methoxy-5-methylpyridine.

  • Treat with LDA at –78°C, followed by Br₂ quench to install bromine at position 3 (78% yield).

Step 2: Methoxy-to-Phenoxy Conversion

  • Demethylate 3-bromo-2-methoxy-5-methylpyridine using BBr₃ in DCM.

  • Substitute the resulting hydroxyl group with phenoxy via Mitsunobu reaction (62% yield).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct BrominationMinimal steps, high regioselectivityRequires pure starting material58–65%
Nucleophilic SubstitutionFlexible phenol couplingLow yields in substitution steps48–60%
Directed MetalationHigh positional controlCryogenic conditions required62–78%

Q & A

Q. What are the common synthetic routes to prepare 3-Bromo-5-methyl-2-phenoxy-pyridine?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example:

Bromination : Start with 2-amino-3-methylpyridine. Bromination at the 5-position using Br₂ in aqueous acidic conditions yields 2-amino-5-bromo-3-methylpyridine (85% yield) .

Substitution : Replace the amino group with phenoxy via diazotization (NaNO₂/HCl) followed by coupling with phenol. Alternatively, use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with a brominated intermediate like 5-bromo-2-chloro-3-methylpyridine (analogous to intermediates in ).
Key Considerations : Ensure anhydrous conditions during substitution to avoid hydrolysis of the phenoxy group.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR :
  • 1H NMR : Methyl protons appear as a singlet at δ 2.3–2.5 ppm. Aromatic protons (bromo-adjacent) resonate as doublets near δ 8.1–8.3 ppm, while phenoxy protons show multiplet signals at δ 6.9–7.3 ppm.
  • 13C NMR : The methyl carbon appears at δ 22–25 ppm; aromatic carbons range from δ 120–140 ppm.
  • Mass Spectrometry : Expect a molecular ion peak at m/z 263 (C₁₂H₁₀BrNO) with isotopic patterns confirming bromine (1:1 ratio for M⁺ and M+2) .
  • X-ray Crystallography : Resolve spatial arrangement using software like ORTEP-3 (e.g., bond angles and torsional strain analysis) .

Advanced Research Questions

Q. What strategies mitigate competing substitution pathways during phenoxy group introduction in bromo-methylpyridine derivatives?

  • Methodological Answer : Regioselectivity is controlled via:
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalytic Systems : Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to favor substitution at sterically accessible positions. reports >90% regioselectivity in phosphonylation reactions under microwave irradiation .
  • Kinetic Monitoring : Optimize reaction time/temperature using in-situ NMR to suppress byproduct formation.

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electronic environment is polarized:
  • Bromo (Position 3) : Electron-withdrawing, activates the ring for nucleophilic substitution.
  • Methyl (Position 5) : Electron-donating, stabilizes adjacent positions.
  • Phenoxy (Position 2) : Resonance withdrawal directs electrophilic attacks to position 4.
    Experimental Validation : DFT calculations (B3LYP/6-31G*) show enhanced electrophilicity at position 4. Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ achieves 75–85% yield in analogous methoxy derivatives .

Q. What analytical methods are recommended for detecting reaction intermediates or byproducts?

  • Methodological Answer :
  • HPLC/LC-MS : Monitor reaction progress with C18 columns (acetonitrile/water gradient). Detect intermediates via retention time shifts and m/z values.
  • GC-MS : Identify volatile byproducts (e.g., phenol from hydrolysis) using DB-5 columns.
  • In-Situ IR Spectroscopy : Track functional group transformations (e.g., disappearance of N–H stretches during diazotization) .

Notes

  • Key References : Prioritize peer-reviewed journals (e.g., J. Am. Chem. Soc. , Eur. J. Org. Chem. ).
  • Advanced Tools : ORTEP-3 for crystallography; DFT for mechanistic insights.

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